7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL
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Overview
Description
7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL is a halogenated organic compound with the molecular formula C13H17Br3O and a molecular weight of 428.99 g/mol . This compound is characterized by the presence of three bromine atoms and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL typically involves the bromination of 1-heptanol followed by further bromination of the phenyl ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL undergoes various chemical reactions, including:
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of various substituted derivatives
Scientific Research Applications
7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL involves its interaction with molecular targets through its bromine atoms and hydroxyl group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-heptanol: Similar structure but lacks the additional bromine atoms on the phenyl ring.
1-Heptanol: Lacks bromine atoms, making it less reactive in certain chemical reactions.
2,5-Dibromophenol: Contains bromine atoms on the phenyl ring but lacks the heptanol chain.
Uniqueness
7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL is unique due to the presence of multiple bromine atoms and a hydroxyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .
Properties
Molecular Formula |
C13H17Br3O |
---|---|
Molecular Weight |
428.98 g/mol |
IUPAC Name |
7-bromo-1-(2,5-dibromophenyl)heptan-1-ol |
InChI |
InChI=1S/C13H17Br3O/c14-8-4-2-1-3-5-13(17)11-9-10(15)6-7-12(11)16/h6-7,9,13,17H,1-5,8H2 |
InChI Key |
OQNRZSSDIABDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CCCCCCBr)O)Br |
Origin of Product |
United States |
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